

Application Notes and Protocols: Ro 09-1428

PBP3 Binding Assay Methodology

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Compound of Interest

Compound Name: Ro 09-1428

Cat. No.: B1680653

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Introduction

Ro 09-1428 is a parenteral cephalosporin antibiotic that exhibits potent activity against a broad spectrum of bacteria, including clinically relevant pathogens such as *Pseudomonas aeruginosa* and *Escherichia coli*.^{[1][2]} Its mechanism of action involves the inhibition of bacterial cell wall synthesis through the targeting of penicillin-binding proteins (PBPs). Specifically, **Ro 09-1428** shows a preferential affinity for Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the septation process during bacterial cell division.^{[1][2]} The selective inhibition of PBP3 leads to filamentation of the bacteria and eventual cell lysis.

These application notes provide detailed methodologies for assessing the binding of **Ro 09-1428** and other investigational compounds to PBP3. The protocols described herein are essential for the characterization of novel antimicrobial agents and for structure-activity relationship (SAR) studies aimed at developing new PBP3 inhibitors. The primary focus is on assays utilizing purified recombinant PBP3 from *Pseudomonas aeruginosa*.

Data Presentation

While specific quantitative binding data for **Ro 09-1428** to purified PBP3 (e.g., IC₅₀ or K_d) is not readily available in the public domain, its potent activity and PBP3 preference are well-documented through minimum inhibitory concentration (MIC) studies and competition assays. For comparative purposes, the following tables summarize the MIC₉₀ values for **Ro 09-1428**

against key pathogens and the 50% inhibitory concentrations (I_{50}) for other β -lactam antibiotics against *P. aeruginosa* PBP3, as determined by competition assays with radiolabeled penicillin.

Table 1: Minimum Inhibitory Concentration (MIC90) of **Ro 09-1428** against various bacterial strains.^[1]

Bacterial Species	MIC90 ($\mu\text{g/mL}$)
<i>Pseudomonas aeruginosa</i>	0.39
<i>Acinetobacter calcoaceticus</i>	6.25
<i>Escherichia coli</i>	≤ 0.39
<i>Klebsiella pneumoniae</i>	≤ 0.39
<i>Proteus mirabilis</i>	≤ 0.39

Table 2: Inhibitory Concentrations (I_{50}) of various β -lactams for *P. aeruginosa* PBP3.

β -Lactam Antibiotic	I_{50} ($\mu\text{g/mL}$)
Ceftazidime	0.2
Aztreonam	0.05
Cefsulodin	0.6
Cefepime	0.0125

Experimental Protocols

Expression and Purification of Recombinant *P. aeruginosa* PBP3

A soluble, truncated form of *P. aeruginosa* PBP3 is expressed and purified to be used in the binding assays.

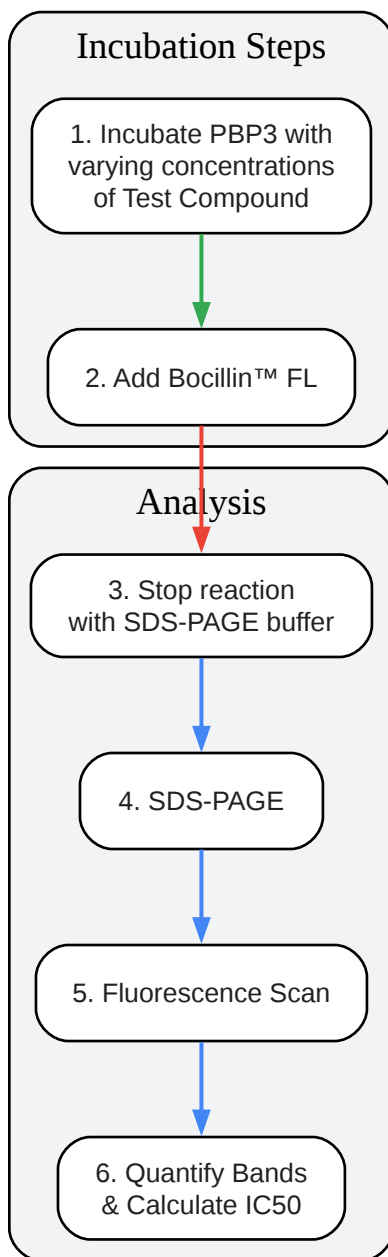
Materials:

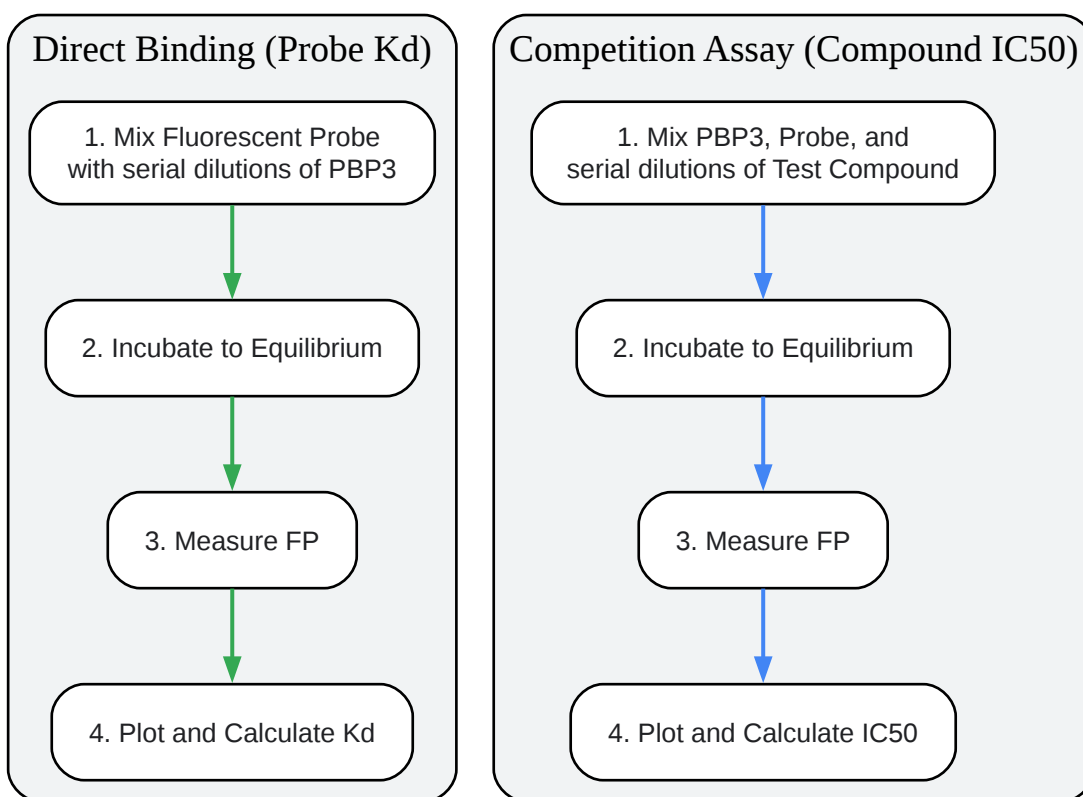
- Expression vector containing the gene for a truncated, soluble form of *P. aeruginosa* PBP3 (e.g., pET vector)
- *E. coli* expression strain (e.g., BL21(DE3))
- Luria-Bertani (LB) broth
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
- Ni-NTA affinity chromatography column
- Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
- Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
- Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)

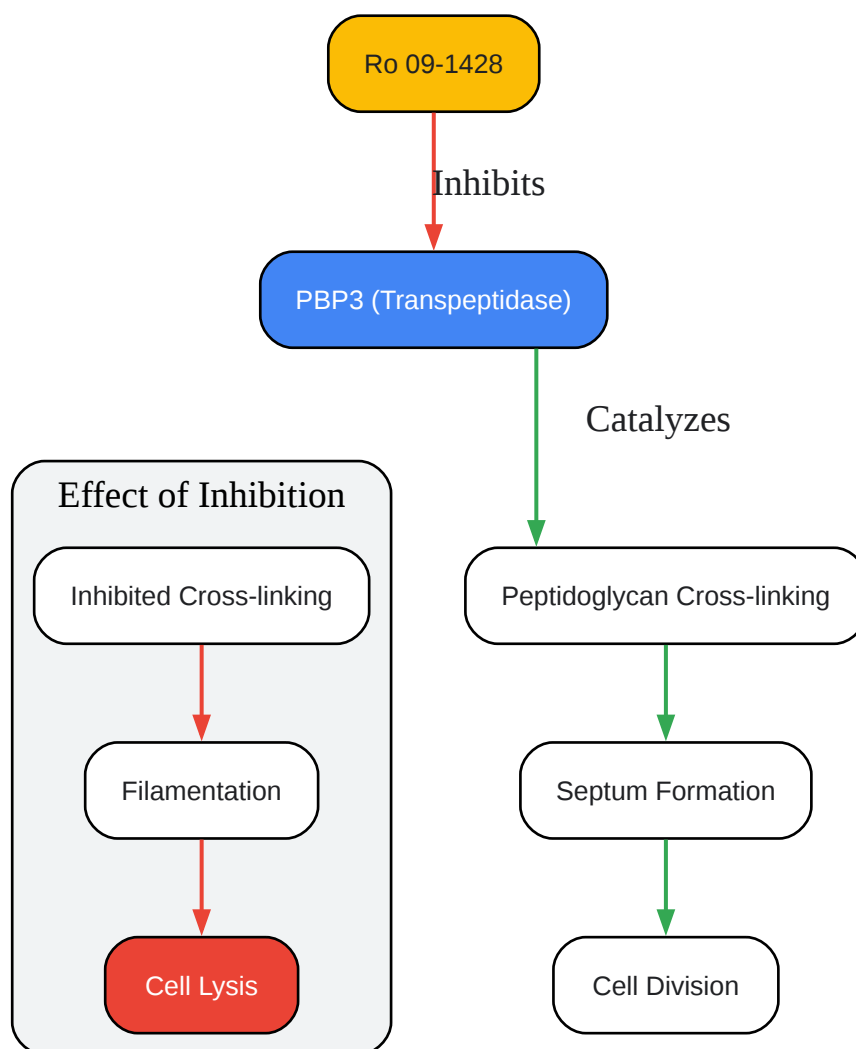
Protocol:

- Transform the PBP3 expression vector into a suitable *E. coli* expression strain.
- Inoculate a starter culture of the transformed *E. coli* in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
- Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-18 hours.
- Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation to remove cell debris.
- Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

- Wash the column with wash buffer to remove non-specifically bound proteins.
- Elute the His-tagged PBP3 with elution buffer.
- Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.
- Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
- Assess the purity of the protein by SDS-PAGE.







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References

- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo evaluation of Ro 09-1428, a new parenteral cephalosporin with high antipseudomonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

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